molecular formula C7H10F2N4 B13250953 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13250953
M. Wt: 188.18 g/mol
InChI Key: FZQDZEHRUMUINM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, characterized by the presence of a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of a tropine-based dicationic molten salt as a catalyst, which facilitates the one-pot synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis and dicationic molten salts are particularly advantageous due to their high yields, short reaction times, and environmentally friendly nature. These methods can be easily scaled up for large-scale production, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions typically result in the formation of various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes . The compound’s ability to bind to these targets and modulate their activity underlies its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a difluoromethyl group and a triazolopyrimidine core. This structural feature imparts it with enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H10F2N4

Molecular Weight

188.18 g/mol

IUPAC Name

2-(difluoromethyl)-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H10F2N4/c1-4-2-3-10-7-11-6(5(8)9)12-13(4)7/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

FZQDZEHRUMUINM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)C(F)F

Origin of Product

United States

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